An In-depth Technical Guide to the Laboratory Synthesis and Physical Properties of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol
An In-depth Technical Guide to the Laboratory Synthesis and Physical Properties of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Difluorophenyl)prop-2-yn-1-ol is an important synthetic intermediate in medicinal chemistry and materials science. Its difluorinated phenyl ring and reactive propargyl alcohol moiety make it a versatile building block for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its laboratory synthesis via the Sonogashira coupling reaction, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its successful application in synthesis and for ensuring safe handling. The key properties of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol are summarized below.
| Property | Value | Source |
| CAS Number | 109034-27-7 | [1] |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| Physical Form | Predicted to be a solid or liquid at room temperature | Inferred from related compounds |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents such as ethers, acetone, and chloroform. | Inferred from related compounds |
Laboratory Synthesis: Sonogashira Coupling
The most efficient and widely used method for the synthesis of aryl alkynes is the Sonogashira coupling.[2][3][4] This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In the case of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol, the synthesis involves the coupling of a 2,5-difluorophenyl halide with propargyl alcohol.
Reaction Scheme
Caption: Synthetic workflow for 3-(2,5-Difluorophenyl)prop-2-yn-1-ol via Sonogashira coupling.
Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[3][4] Researchers should optimize conditions as needed for their specific setup and scale.
Materials:
-
1-Iodo-2,5-difluorobenzene (or 1-Bromo-2,5-difluorobenzene)
-
Propargyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1-iodo-2,5-difluorobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous THF (5 mL per mmol of aryl halide) and freshly distilled triethylamine (2.0 eq) via syringe.
-
Add propargyl alcohol (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 3-(2,5-Difluorophenyl)prop-2-yn-1-ol.
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons (3H): Multiplets in the range of δ 6.9-7.4 ppm. The coupling patterns will be complex due to fluorine-proton coupling.
-
Methylene protons (-CH₂OH, 2H): A singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.5 ppm.
-
Hydroxyl proton (-OH, 1H): A broad singlet, the chemical shift of which will depend on concentration and temperature.
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic carbons (6C): Signals in the range of δ 110-160 ppm. The carbons directly attached to fluorine will appear as doublets with large coupling constants (¹JCF). Other carbons in the ring will show smaller C-F couplings.
-
Alkynyl carbons (2C): Two signals in the range of δ 80-95 ppm.
-
Methylene carbon (-CH₂OH, 1C): A signal around δ 51 ppm.
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C≡C stretch: A weak to medium absorption around 2230 cm⁻¹.
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 168.14, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see fragments corresponding to the loss of the hydroxyl group, the propargyl alcohol moiety, and fragmentation of the aromatic ring.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(2,5-Difluorophenyl)prop-2-yn-1-ol is not widely available, safety data for related compounds suggest that it should be handled with care.[7][8]
-
Health Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
PubChem. 3-(3-Fluorophenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. [Link]
-
Santos de Barros, L., et al. (2016). (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. IUCrData, 1(8), x161295. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses, 84, 148. [Link]
-
Nemes, A., et al. (2015). Synthesis of 3-perfluoroalkylpropanals and 3-perfluoroalkylpropionitriles. Fluorine Notes, 103, 5-6. [Link]
-
ChemUniverse. 3-(2,5-DIFLUOROPHENYL)PROP-2-YN-1-OL. [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-(3,5-Difluorophenyl)-1-propene. [Link]
-
Ozgun, D. O., et al. (2017). Synthesis and structure elucidation of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as anticancer agents. Medicinal Chemistry Research, 26(9), 2015-2023. [Link]
-
Yah, I. S., & Soliman, H. N. (2022). Structure, properties, and thermal behaviour of chemically synthesized 3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Scientific African, 17, e01323. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
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- 3. (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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